硫代-NAD

描述

Synthesis Analysis

The synthesis of thio-NAD and related thiophene derivatives focuses on developing efficient, versatile methods for incorporating sulfur into the nicotinamide ring. Recent achievements in thiophene synthesis highlight advancements in methodologies, including modifications to traditional approaches and the discovery of novel synthetic routes. These methods employ diverse catalysts and often aim to enhance reaction efficiency, selectivity, and environmental friendliness. The synthesis of thio-NAD is a critical step in exploring its potential biochemical applications, necessitating precise control over the incorporation of sulfur atoms into the molecular structure (Xuan, 2020).

科学研究应用

代谢疾病研究

硫代-NAD用于代谢疾病的研究。它在胆汁酸的检测中起着至关重要的作用,胆汁酸在葡萄糖、脂质和能量代谢的调节中起着重要作用。 基于使用this compound的检测技术的胆汁酸代谢谱分析可以准确地监测其类型和含量,这对于疾病的预防、诊断和治疗至关重要 .

癌症治疗

在癌症研究中,this compound已被用于抑制胞质NADPH库,这会增加氧化应激并与化疗协同作用。 这种方法正在被探索作为一种抗癌策略,其中this compound增强了化疗药物产生的活性氧,导致协同细胞杀伤 .

酶活性监测

This compound用于监测各种生化测定中的酶活性。 例如,它已用于酶促反应系统中,通过测量产物this compound的吸光度变化来量化血清总胆汁酸,这对于了解肝功能中涉及的酶促过程至关重要 .

药物开发

研究人员利用this compound开发新的药物。它充当探针,研究NAD±依赖性酶与潜在药物分子之间的相互作用。 这在设计可作为治疗剂的酶抑制剂中尤为重要 .

生化分析

This compound是生化分析技术的组成部分,例如液相色谱-质谱联用 (LC-MS),它有助于准确分离和定量不同类型的胆汁酸。 这些分析对于了解各种疾病中涉及的生化途径至关重要 .

抗原检测

在免疫学研究中,this compound已被用于提高抗原检测的灵敏度。 例如,它已应用于ELISA检测中,通过测量加热分泌的痕量蛋白质来诊断结核病,展示了其在提高诊断准确性方面的潜力 .

氧化还原状态调节

This compound因其在调节细胞氧化还原状态中的作用而受到研究。它参与活性氧 (ROS) 的中和,这在快速增殖的癌细胞中是一个关键功能。 了解这一过程可以导致开发控制各种疾病中ROS水平的策略 .

药理学研究

作为一种药理学工具,this compound用于研究NAD+激酶对NAD水平的调节,这有助于癌细胞的细胞毒性。 这项研究可以提供对癌细胞代谢需求的见解,并导致发现新的治疗靶点 .

作用机制

Target of Action

Thio-Nicotinamide Adenine Dinucleotide, also known as Thio-NAD, primarily targets enzymes that consume Nicotinamide Adenine Dinucleotide (NAD+). The use of Thio-NAD instead of NAD+ as a substrate for these enzymes is advantageous since the reduced form of Thio-NAD exhibits a substantial increase in absorbance at 405 nM . One of the key functions of Thio-NAD is its role in maintaining cellular energy levels. Thio-NAD serves as a coenzyme for the enzyme Nicotinamide Adenine Dinucleotide Phosphate (NADP) reductase, which is involved in the production of Adenosine Triphosphate (ATP), the primary energy currency of the cell .

Mode of Action

The mechanism of action of Thio-NAD involves its conversion to NAD+ within cells. Once inside the cell, Thio-NAD is broken down into NAD+ and a sulfur-containing compound. This process replenishes cellular NAD+ levels, allowing for increased activity of NAD±dependent enzymes and sirtuins . The sulfur atom in Thio-NAD increases the electron density in the molecule, making it more reactive than NAD. This increased reactivity enhances the ability of Thio-NAD to participate in redox reactions and serve as a cofactor for a variety of enzymes involved in cellular metabolism .

Biochemical Pathways

Thio-NAD plays a crucial role in redox reactions, which involve the transfer of electrons between molecules. It is involved in various energy production processes, such as the Krebs cycle, fatty acid oxidation, glycolysis, and serine biosynthesis . By facilitating the transfer of electrons during oxidative phosphorylation, Thio-NAD helps generate ATP, which is essential for various cellular processes, including muscle contraction, nerve transmission, and protein synthesis .

Pharmacokinetics

It is known that the bioavailability and stability of thio-nad can be influenced by various factors, including the method of administration and the presence of other substances in the body .

Result of Action

The unique properties of Thio-NAD make it a promising molecule for therapeutic interventions in various diseases. Research has shown that Thio-NAD supplementation can enhance cellular energy production, improve metabolic function, and protect cells from oxidative damage .

Action Environment

The action, efficacy, and stability of Thio-NAD can be influenced by various environmental factors. For instance, the presence of other substances in the body, the pH of the environment, and the temperature can all affect the activity of Thio-NAD

未来方向

属性

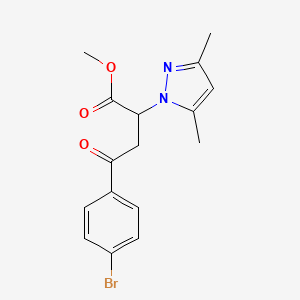

IUPAC Name |

(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1-4,7-8,10-11,13-16,20-21,29-30,32H,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXONXVMMINSQBV-NNYOXOHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O13P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4090-29-3 | |

| Record name | Thionicotinamide adenine dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Thio-NAD is structurally similar to NAD+ but contains a sulfur atom replacing the oxygen atom in the carboxyamide group of the nicotinamide ring. This seemingly small modification can significantly impact its binding affinity and reactivity with various enzymes. [, ]

A: The sulfur substitution can alter the twist of the 3-carbothiamide group relative to the pyridine ring, affecting its interaction with enzymes. While Thio-NADP+ remains a good substrate for some enzymes like transhydrogenase, Thio-NAD+ often displays weaker binding and slower reaction rates compared to NAD+. This suggests that the sulfur atom might hinder conformational changes necessary for optimal substrate binding and catalysis. [, ]

A: Studies with transhydrogenase, an enzyme coupling NADH oxidation to NADP+ reduction, revealed that while Thio-NADP(H) acts as a good analogue for NADP(H), Thio-NAD(H) poorly mimics NAD(H). This difference stems from the altered conformational changes induced by Thio-NAD(H) impacting the hydride transfer process. []

ANone: The molecular formula of Thio-NAD+ is C21H27N7O13P2S, and its molecular weight is 663.49 g/mol.

A: Thio-NADH exhibits a distinct absorption maximum at 400 nm, making it easily distinguishable from NADH, which absorbs at 340 nm. This spectral shift allows for direct measurement of Thio-NADH accumulation in enzymatic assays. [, , , ]

A: Research suggests Thio-NAD demonstrates good stability in various buffer systems and temperatures, making it suitable for a wide range of biochemical and enzymatic assays. [, ]

A: Due to its distinct spectral properties and compatibility with various enzymes, Thio-NAD has found applications in developing highly sensitive enzymatic assays for detecting low concentrations of various analytes like proteins, cholesterol, and mevalonic acid. [, , , ]

A: Thio-NAD has been successfully employed in enzymatic assays utilizing enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD), glucose dehydrogenase, carnitine dehydrogenase, and hydroxybutyrate dehydrogenase. [, , , , ]

A: Thio-NAD's utility in ultrasensitive assays stems from its ability to participate in enzyme cycling reactions. In these reactions, a target analyte triggers a cascade where Thio-NAD is continuously reduced to Thio-NADH. The accumulating Thio-NADH, easily quantifiable at 400 nm, serves as a amplified signal proportional to the initial analyte concentration. [, , , ]

A: While the provided research primarily focuses on experimental studies, computational approaches like molecular docking and molecular dynamics simulations can offer valuable insights into the binding mode, affinity, and conformational changes upon Thio-NAD interaction with various enzymes. []

A: The sulfur substitution in Thio-NAD represents a prime example of structure-activity relationship studies. This modification significantly alters its interaction with certain enzymes, highlighting the importance of the carboxyamide group for optimal binding and catalysis. [, , ]

A: Developing stable formulations of Thio-NAD and optimizing its storage conditions are crucial for broader research and potential therapeutic applications. Encapsulation techniques and novel excipients could be explored to enhance its stability, solubility, and bioavailability. [, ]

A: While not explicitly addressed in the provided research, comprehensive safety and toxicological studies are crucial before considering Thio-NAD for therapeutic applications. Adhering to relevant regulatory guidelines and ensuring responsible handling practices are paramount throughout its development and application. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B1226325.png)

![5-[4-(1-Imidazolyl)phenoxy]-1-phenyltetrazole](/img/structure/B1226328.png)

![4-[2-[[8-Fluoro-5-(phenylmethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]thio]ethyl]morpholine](/img/structure/B1226329.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)

![4-(4-bromophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1226334.png)

![1H-Isoindole-1,3(2H)-dione, 5-amino-2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1226338.png)

![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)

![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)